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Compound of Interest

Compound Name: 4-Phenylchroman-4-ol
Cat. No.: B11879571
Get Quote
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Executive Summary

4-Phenylchroman-4-ol (CAS: 94052-00-3) is a critical tertiary alcohol intermediate in the
synthesis of neoflavonoids and isoflavonoid-based therapeutics. While structurally simple, its
isolation is complicated by its inherent lability; the compound undergoes spontaneous
dehydration to form 4-phenyl-4H-chromene under acidic conditions or thermal stress.

This guide provides a definitive technical reference for researchers, focusing on the controlled
synthesis, stabilization, and characterization of this scaffold. Unlike standard catalog reagents,
4-phenylchroman-4-ol requires specific handling protocols to prevent degradation, making the
physical data and self-validating spectral markers detailed below essential for successful
application in drug development.

Part 1: Chemical Identity & Physical Properties
Nomenclature and Identification
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Parameter Data

IUPAC Name 4-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name 4-Phenylchroman-4-ol

CAS Number 94052-00-3

Molecular Formula C15H1402

Molecular Weight 226.27 g/mol

SMILES 0OC1(C2=CC=CC=C2)CCOC3=CC=CC=C31

Physical Properties Profile

Note on Melting Point: Unlike its stable ketone precursor (4-chromanone, mp 38-40 °C), 4-
phenylchroman-4-ol is frequently isolated as a viscous oil or low-melting amorphous solid that
lacks a sharp, standard melting point in literature due to its tendency to dehydrate upon

heating.
Property Specification /| Observation
Colorless to pale yellow viscous oil; solidifies
Appearance ]
upon prolonged standing at -20°C.
High: Dichloromethane, Diethyl Ether, THF,
Solubility Ethyl Acetate.Low: Hexanes (often oils

out).Insoluble: Water.

Labile. Prone to acid-catalyzed dehydration to 4-
Stability phenyl-4H-chromene (M.W. 208.26). Store at

-20°C under argon.

N ) Not applicable (decomposes/dehydrates prior to
Boiling Point »
boiling).

Part 2: Synthesis & Experimental Protocol
Core Synthesis Logic (Grighard Addition)
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The most reliable route to 4-phenylchroman-4-ol is the nucleophilic addition of
phenylmagnesium bromide to 4-chromanone.

 Critical Control Point: The workup must be performed under neutral to mildly basic
conditions. Standard acidic workups (e.g., 1M HCI) will instantly catalyze the elimination of
the C4-hydroxyl group, yielding the alkene.

Step-by-Step Methodology

Reagents:

4-Chromanone (1.0 eq)

Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

Anhydrous THF (Solvent)

Saturated NH4Cl (Quenching agent)

Protocol:

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-chromanone
dissolved in anhydrous THF.

o Addition: Cool the system to 0°C. Add PhMgBr dropwise over 20 minutes. The exotherm
must be controlled to prevent thermal dehydration.

» Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System:
20% EtOAc/Hexane).

o TLC Marker: Product Rf will be lower (more polar) than starting ketone.

¢ Quench (CRITICAL): Cool back to 0°C. Quench with saturated agueous NH4Cl. Do NOT use
HCI.

o Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.
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e Drying: Dry over anhydrous Na:SOa (avoid MgSOea if slightly acidic) and concentrate in
vacuo at <30°C. High bath temperatures will drive dehydration.

Part 3: Characterization & Self-Validating Markers

To confirm the identity of 4-phenylchroman-4-ol and rule out the dehydrated impurity, use the
following spectral checkpoints.

1H NMR Spectroscopy (400 MHz, CDCIs)

The presence of the C4-hydroxyl proton and the distinct methylene protons of the chroman ring
are diagnostic.

Position Shift (6, ppm) Multiplicity Interpretation

Diagnostic:
) Disappears upon D20
C4-OH 2.30-2.60 Singlet (br)
shake. Absence

indicates dehydration.

] Upfield shift relative to
C3-H:z 2.15-2.35 Multiplet
ketone precursor.

Characteristic O-CH:z
C2-H:z 4.15-4.35 Multiplet methylene adjacent to

ether oxygen.

Overlapping signals of
) the phenyl ring and
Ar-H 6.80 - 7.50 Multiplet
benzopyran

backbone.

Infrared (IR) Spectroscopy

o Target Signal: Broad absorption at 3350-3450 cm~1 (O-H stretch).

» Validation: Complete disappearance of the ketone carbonyl stretch (1680 cm~1) from the
starting material.
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e Warning: Appearance of a sharp alkene C=C stretch at ~1640 cm~* suggests dehydration.

Mass Spectrometry (ESI/GC-MS)

e Molecular lon: [M]+ = 226.1.
o Base Peak: Often observed as 208.1 [M - H20]+ due to rapid in-source dehydration.

o Note: Observing the 208 peak does not necessarily mean your bulk sample is
decomposed, but it confirms the labile nature of the tertiary alcohol in the gas phase.

Part 4: Reaction Pathway & Stability Visualization

The following diagram illustrates the synthesis pathway and the competing dehydration risk.

4-Phenylchroman-4-ol

NH4CI Quench Spontaneous
4-Chromanone Nucleophilic

Mild Conditi (Target: C15H1402) Dehydrati
Intermediate H+/ Heat 4-Phenyl-4H-chromene

| Akoxide [ JACHIGINOIKUR), | (Dehydrated Impurity)

PhMgBr / THF
(Grignard)

Click to download full resolution via product page

Caption: Synthesis pathway showing the critical divergence between the target alcohol and the
dehydrated chromene impurity.

Part 5: Applications in Drug Development
4-Phenylchroman-4-ol serves as a structural scaffold for:

o SERMSs (Selective Estrogen Receptor Modulators): The 4-phenylchroman skeleton mimics
the A and C rings of 17(3-estradiol.

e Anti-cancer Agents: Derivatives (e.g., 4-phenylcoumarins formed via oxidation) exhibit
cytotoxicity against MDR (Multi-Drug Resistant) cell lines.
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e SIRT2 Inhibitors: Used as a precursor for synthesizing halogenated chroman derivatives
tested for neuroprotective properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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